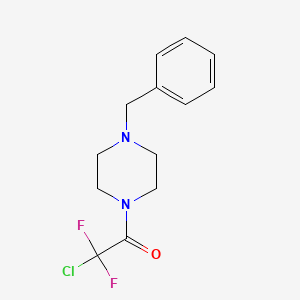

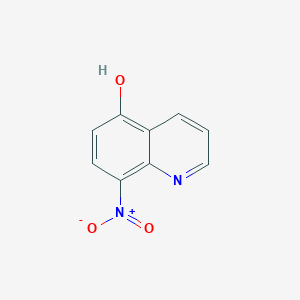

![molecular formula C7H7ClN2O B2843464 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride CAS No. 1956321-64-4](/img/structure/B2843464.png)

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 1H-Pyrrolo[2,3-b]pyridine . This compound plays an essential role in the abnormal activation of the FGFR signaling pathway, which is involved in various types of tumors .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride involves a series of chemical reactions. In one study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported with potent activities against FGFR1, 2, and 3 . The functionalization at the 3-position of 7-azaindole was also studied, leading to the synthesis of 3,3′-selenobis [1 H -pyrrolo [2,3- b ]pyridine] and the corresponding 3,3′-thio compound, as well as 3-carboxyethenyl- and 3-vinyl-7-azaindoles .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride is complex. The compound has a molecular weight of 118.1359 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride are complex and involve multiple steps. For instance, one of the compounds exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Scientific Research Applications

Cancer Therapy

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride: has shown potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs play a crucial role in the progression of various cancers, including breast, lung, prostate, bladder, and liver cancers. By inhibiting FGFR signaling pathways, this compound can potentially halt cancer cell proliferation, migration, and invasion .

Anti-inflammatory Agents

This compound has been explored for its anti-inflammatory properties . Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. By modulating inflammatory pathways, 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride can help reduce inflammation and its associated symptoms .

Neuroprotective Agents

Research has indicated that 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride may have neuroprotective effects . This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound’s ability to protect neurons from oxidative stress and apoptosis makes it a promising candidate for further study in this field .

Mechanism of Action

properties

IUPAC Name |

1,3-dihydropyrrolo[3,2-c]pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c10-7-3-5-4-8-2-1-6(5)9-7;/h1-2,4H,3H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRKNBPDDVEEFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CN=C2)NC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

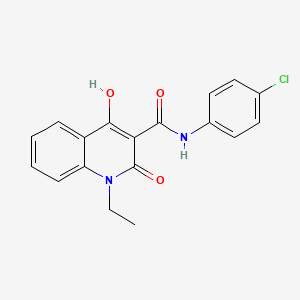

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)

![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)

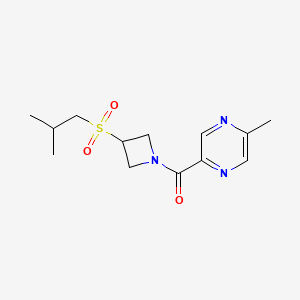

![Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2843394.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)

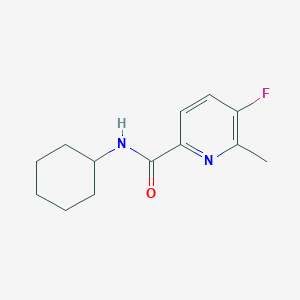

![6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile](/img/structure/B2843398.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2843401.png)

![4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2843402.png)